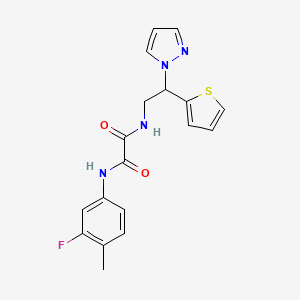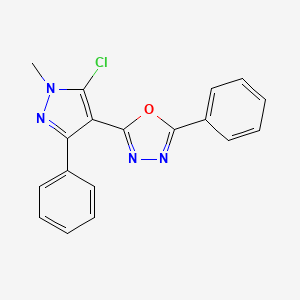![molecular formula C6H9Br2N B2759141 7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis CAS No. 1807939-56-5](/img/structure/B2759141.png)
7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” is a chemical compound with the molecular formula C6H9Br2N . It has a molecular weight of 254.953.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered ring with two bromine atoms attached at the 7th position and a nitrogen atom at the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” have been studied. For instance, the reaction of “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” with LiMe leads to products derived by insertion of a cyclopropylidene into the C–H bonds .Applications De Recherche Scientifique
Structural Characterization and Synthesis Pathways
The bridged heterocyclic nucleus found in epibatidine, namely 7-azabicyclo[2.2.1]heptane (7-azanorbornane), has been structurally characterized in its hydrochloride salt form, shedding light on its potential applications in chemical synthesis and medicinal chemistry (Britvin & Rumyantsev, 2017). Additionally, N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives have been synthesized through a series of steps involving deprotection, bromination, and cyclization, highlighting a methodological approach to accessing a variety of bicyclic structures with potential relevance in drug discovery and development (Gómez et al., 2009).
Analogues and Derivatives Development
A notable advancement in the synthesis of rigid non-chiral analogues, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, provides a foundation for the development of compounds that could serve as intermediates in pharmaceutical synthesis or as tools in the study of biological systems (Kubyshkin, Mikhailiuk, & Komarov, 2007). Furthermore, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrate the utility of these bicyclic systems in the synthesis of complex molecules that could have applications in medicinal chemistry and drug design (Mollet, D’hooghe, & Kimpe, 2012).
Molecular Structure and Stability
The study of the robust trans-amide helical structure of oligomers of bicyclic mimics of β-proline underscores the potential of these structures in the design of peptidomimetics and the development of novel therapeutic agents, showcasing the impact of positional switching of bridgehead substituent on amide cis-trans equilibrium and molecular stability (Wang et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane are currently unknown. This compound is a type of bicyclo[4.1.0]heptene , a class of molecules that have been used as building blocks in organic synthesis . .
Mode of Action
The mode of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . .
Biochemical Pathways
The biochemical pathways affected by (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can be involved in a variety of chemical reactions and transformations
Result of Action
The molecular and cellular effects of (1S,6S)-7,7-Dibromo-3-azabicyclo[41The compound is a type of bicyclo[4.1.0]heptene , which can undergo a variety of transformations . .
Propriétés
IUPAC Name |
(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIXRINLKCETA-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C2(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)



![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)

![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)
![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)


